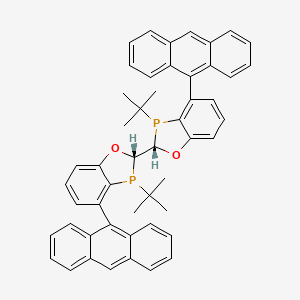
(2S,2'S,3S,3'S)-4,4'-Di-9-anthracenyl-3,3'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,2'S,3S,3'S)-4,4'-Di-9-anthracenyl-3,3'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxaphosphole is a useful research compound. Its molecular formula is C50H44O2P2 and its molecular weight is 738.848. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2S,2'S,3S,3'S)-4,4'-Di-9-anthracenyl-3,3'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxaphosphole (CAS No. 1435940-19-4) belongs to a class of phosphole compounds characterized by their unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C50H44O2P2, with a molecular weight of approximately 738.83 g/mol. The structure includes multiple anthracene units that contribute to its photophysical properties.
| Property | Value |
|---|---|
| Molecular Formula | C50H44O2P2 |
| Molecular Weight | 738.83 g/mol |
| CAS Number | 1435940-19-4 |
| Purity | >95% |
Anticancer Properties
Research indicates that benzoxaphospholes exhibit significant anticancer activity due to their ability to interact with cellular mechanisms involved in tumor growth. A study demonstrated that derivatives of benzoxaphospholes can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Specifically, the compound's extended π-conjugation enhances its ability to absorb light and generate reactive oxygen species (ROS), which can damage cancer cells.
Antioxidant Activity
The antioxidant properties of this compound have been explored in recent studies. The presence of multiple aromatic systems allows for effective scavenging of free radicals. In vitro assays showed that the compound could reduce oxidative stress markers in cell cultures, suggesting a protective effect against oxidative damage.
Photophysical Properties
The compound exhibits notable fluorescence characteristics due to its anthracene moieties. The quantum yield of fluorescence was reported to range from 0.12 to 0.85 in various solvents, indicating its potential use in photodynamic therapy (PDT) applications where light activation is required for therapeutic effects.
Study 1: Anticancer Efficacy
In a study published in Organometallics, researchers evaluated the anticancer efficacy of various benzoxaphosphole derivatives, including the target compound. The study used human breast cancer cell lines and demonstrated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of traditional chemotherapeutics .
Study 2: Oxidative Stress Reduction
Another investigation focused on the antioxidant capacity of the compound in neuronal cell models exposed to oxidative stress. The results indicated that treatment with the compound led to a significant decrease in reactive oxygen species levels and improved cell viability compared to untreated controls .
The biological activities observed can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways.
- ROS Generation : Upon excitation by light, it generates ROS that can selectively induce cytotoxicity in cancer cells.
- Antioxidant Activity : It acts as a free radical scavenger, protecting cells from oxidative damage.
Propiedades
IUPAC Name |
(2S)-4-anthracen-9-yl-2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-3-tert-butyl-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H44O2P2/c1-49(2,3)53-45-39(43-35-21-11-7-17-31(35)29-32-18-8-12-22-36(32)43)25-15-27-41(45)51-47(53)48-52-42-28-16-26-40(46(42)54(48)50(4,5)6)44-37-23-13-9-19-33(37)30-34-20-10-14-24-38(34)44/h7-30,47-48H,1-6H3/t47-,48-,53?,54?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNWNMANFZGXKV-PCWWFIRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6OC7=CC=CC(=C7P6C(C)(C)C)C8=C9C=CC=CC9=CC1=CC=CC=C18 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1[C@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)[C@H]6OC7=CC=CC(=C7P6C(C)(C)C)C8=C9C=CC=CC9=CC1=CC=CC=C18 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44O2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













